molecular formula C10H15Cl3Ti B13404881 Pentamethylcyclopentadienyltitanium trochloride

Pentamethylcyclopentadienyltitanium trochloride

Cat. No.: B13404881
M. Wt: 289.4 g/mol
InChI Key: HTFRSMMUHBBMOU-UHFFFAOYSA-K
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Description

Pentamethylcyclopentadienyltitanium trichloride is an organotitanium compound with the chemical formula C10H15Cl3Ti. It is an orange solid that adopts a piano stool geometry. This compound is notable for its role as a catalyst in various chemical reactions, particularly in polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentamethylcyclopentadienyltitanium trichloride typically involves the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride. One common method includes the following steps :

    Preparation of Lithium Pentamethylcyclopentadienide: This is achieved by reacting pentamethylcyclopentadiene with n-butyllithium in a solvent such as tetrahydrofuran (THF).

    Reaction with Titanium Tetrachloride: The lithium pentamethylcyclopentadienide is then reacted with titanium tetrachloride in THF at low temperatures (-78°C) to form the desired product.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale, ensuring the purity and yield of the compound through controlled reaction conditions and purification steps such as sublimation .

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopentadienyltitanium trichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which pentamethylcyclopentadienyltitanium trichloride exerts its catalytic effects involves the coordination of the titanium center with the reactants. This coordination facilitates the activation of the reactants, lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of intermediate complexes that stabilize transition states, thereby enhancing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentamethylcyclopentadienyltitanium trichloride is unique due to its pentamethylcyclopentadienyl ligand, which provides increased steric hindrance and electronic effects compared to its non-methylated counterparts. This uniqueness enhances its catalytic efficiency and selectivity in various chemical reactions .

Properties

Molecular Formula

C10H15Cl3Ti

Molecular Weight

289.4 g/mol

IUPAC Name

1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(4+);trichloride

InChI

InChI=1S/C10H15.3ClH.Ti/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3

InChI Key

HTFRSMMUHBBMOU-UHFFFAOYSA-K

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

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